Increased Lipophilicity vs. Unsubstituted Core Scaffold (LogP Comparison)
The target compound exhibits a calculated LogP value of 2.2098, representing a significant increase in lipophilicity compared to the unsubstituted 5,6,7,8-tetrahydroquinazolin-2-amine (CAS 2305-85-3), which has a reported LogP of 1.5188 [1]. This difference of ΔLogP = 0.691 is attributed to the presence of the 6-tert-butyl group, a common strategy to enhance membrane permeability [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2098 |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinazolin-2-amine (CAS 2305-85-3), LogP = 1.5188 |
| Quantified Difference | ΔLogP = +0.691 |
| Conditions | Predicted/calculated values from vendor databases and chemical property platforms; specific calculation method not specified. |
Why This Matters
This quantifiable difference in lipophilicity informs selection for medicinal chemistry programs aiming to optimize cell permeability and oral bioavailability, where a higher LogP is desired.
- [1] Molbase. 5,6,7,8-tetrahydroquinazolin-2-amine. CAS: 2305-85-3. https://qiye.molbase.cn/d17603/504397 View Source
- [2] Barnes-Seeman D, et al. Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. 2015;10(2):244-253. doi:10.1002/cmdc.201402450. View Source
